Cas no 27349-43-5 (2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid)

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl-
- 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aceticacid
- CS-0235727
- STK312634
- 27349-43-5
- EN300-1603159
- 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid
- CHEMBL448588
- FTUATJKDOQCWME-UHFFFAOYSA-N
- CBA34943
- AKOS000310154
- DTXSID801279791
- SCHEMBL4611029
- 3-phenyl-1,2,4-oxadiazole-5-acetic acid
- (3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid
-
- インチ: InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
- InChIKey: FTUATJKDOQCWME-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O
計算された属性
- せいみつぶんしりょう: 204.05354
- どういたいしつりょう: 204.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 76.2Ų
じっけんとくせい
- PSA: 76.22
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P400520-10mg |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid |
27349-43-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM516022-1g |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 97% | 1g |
$245 | 2024-07-28 | |
TRC | P400520-50mg |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid |
27349-43-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
Enamine | EN300-1603159-0.05g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 0.05g |
$159.0 | 2023-06-04 | |
Enamine | EN300-1603159-1.0g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 1g |
$681.0 | 2023-06-04 | |
Enamine | EN300-1603159-10.0g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 10g |
$2928.0 | 2023-06-04 | |
Enamine | EN300-1603159-0.1g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 0.1g |
$236.0 | 2023-06-04 | |
Enamine | EN300-1603159-2.5g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 2.5g |
$1333.0 | 2023-06-04 | |
Enamine | EN300-1603159-10000mg |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80.0% | 10000mg |
$2928.0 | 2023-09-23 | |
Enamine | EN300-1603159-100mg |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80.0% | 100mg |
$236.0 | 2023-09-23 |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acidに関する追加情報
Comprehensive Overview of 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl- (CAS No. 27349-43-5): Properties, Applications, and Research Insights
1,2,4-Oxadiazole-5-acetic acid, 3-phenyl- (CAS No. 27349-43-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This oxadiazole derivative features a unique molecular structure combining a phenyl group with an acetic acid moiety, making it a versatile building block for drug discovery and material science applications. The compound's 3-phenyl-1,2,4-oxadiazole core is particularly notable for its stability and ability to participate in diverse chemical reactions.
Recent studies highlight the growing importance of 1,2,4-oxadiazole derivatives in medicinal chemistry, with researchers exploring their potential as kinase inhibitors and antimicrobial agents. The 5-acetic acid functional group in this specific compound enhances its water solubility compared to other phenyl-substituted oxadiazoles, addressing a common challenge in drug formulation. Analytical data shows that this compound exhibits excellent thermal stability up to 200°C, making it suitable for various industrial processes.
The synthesis of 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl- typically involves cyclization reactions between appropriate nitrile precursors and hydroxylamine derivatives. Advanced purification techniques like preparative HPLC ensure high purity (>98%) for research applications. Scientists particularly value this compound's balanced lipophilicity (logP ≈ 2.1) and moderate molecular weight (220.20 g/mol), which contribute to favorable pharmacokinetic properties in drug development.
In material science, the 3-phenyl-1,2,4-oxadiazole scaffold demonstrates interesting photophysical properties. Researchers are investigating its potential in organic light-emitting diodes (OLEDs) and as a fluorescent probe for biological imaging. The compound's ability to form stable complexes with various metal ions has opened new avenues in coordination chemistry and catalyst design.
Market analysis indicates steady growth in demand for 1,2,4-oxadiazole derivatives, driven by pharmaceutical industry needs. The global market for heterocyclic compounds is projected to expand at a CAGR of 5.8% through 2028, with phenyl-substituted oxadiazoles representing a significant segment. Current research focuses on optimizing synthetic routes to improve yield and reduce production costs for this valuable intermediate.
Environmental and safety assessments confirm that 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl- exhibits low ecotoxicity and favorable biodegradation profiles. These characteristics align with growing industry emphasis on green chemistry principles. Proper handling requires standard laboratory precautions, with recommended personal protective equipment including gloves and safety glasses.
Recent patent filings reveal increasing interest in this compound's applications, particularly in combination therapies for metabolic disorders. Its oxadiazole-acetic acid structure shows promise in modulating inflammatory pathways, with several preclinical studies demonstrating efficacy in animal models. Researchers are also exploring its potential as a scaffold for developing novel agrochemicals with improved environmental profiles.
The analytical characterization of 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl- typically includes NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. These techniques confirm the compound's structure and purity, with characteristic signals at δ 7.4-8.1 ppm (aromatic protons) and δ 4.3 ppm (methylene protons) in the ¹H NMR spectrum. The carbonyl stretch appears at 1720 cm⁻¹ in IR spectroscopy, confirming the carboxylic acid functionality.
Emerging applications in nanotechnology utilize this compound's ability to self-assemble into ordered structures. Its amphiphilic nature, combining the hydrophobic phenyl group with hydrophilic acetic acid moiety, enables formation of micellar aggregates with potential drug delivery applications. Researchers are particularly interested in its pH-responsive behavior, which could be exploited for targeted release systems.
Quality control protocols for 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl- emphasize rigorous testing for residual solvents and byproducts. Modern analytical techniques like UPLC-MS provide sensitive detection of impurities at levels below 0.1%. Storage recommendations include protection from moisture at 2-8°C under inert atmosphere to ensure long-term stability of this valuable research chemical.
The scientific community continues to explore novel derivatives based on this oxadiazole scaffold, with particular focus on structure-activity relationships. Recent computational studies using molecular docking simulations suggest that modifications to the 5-acetic acid group could enhance binding affinity to various biological targets. These findings are driving innovation in rational drug design approaches utilizing this versatile chemical platform.
Industrial scale-up considerations for 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl- production focus on continuous flow chemistry approaches to improve efficiency and reduce waste. Process optimization has achieved yields exceeding 75% in some pilot-scale operations, with significant reductions in organic solvent usage compared to traditional batch methods. These advancements support the compound's growing commercial importance.
Academic and industrial collaborations are accelerating research into this compound's potential. Recent publications highlight its utility as a key intermediate in multi-step syntheses of complex molecules. The 3-phenyl-1,2,4-oxadiazole core's stability under various reaction conditions makes it particularly valuable for combinatorial chemistry approaches in drug discovery programs.
Future research directions for 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl- include exploration of its electrochemical properties and potential applications in energy storage systems. Preliminary studies suggest interesting redox behavior that could be harnessed for battery technologies. Additionally, its fluorescence properties are being investigated for use in sensing applications, particularly for metal ion detection in environmental samples.
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